molecular formula C10H12N4O4S B2888438 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol CAS No. 571154-96-6

6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol

Cat. No. B2888438
M. Wt: 284.29
InChI Key: DRTKWKYMHRDNTH-UHFFFAOYSA-N
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Description

Morpholine-4-sulfonyl chloride is a halogenated organic compound . It’s used as an anticancer agent and has shown potent antibacterial activity against human pathogens such as Helicobacter pylori and Staphylococcus aureus . It’s also known to be a coagulant agent, which means it helps the blood clot .


Synthesis Analysis

Morpholines, including morpholine-4-sulfonyl chloride, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular weight of morpholine-4-sulfonyl chloride is 185.63 . Its InChI code is 1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 .


Chemical Reactions Analysis

Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .


Physical And Chemical Properties Analysis

Morpholine-4-sulfonyl chloride is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 185.63 . It’s stable under normal conditions and does not decompose below its melting point .

Scientific Research Applications

Enzymatic and Biological Activity

One of the key applications of sulfonamide compounds, which include 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, is their role in inhibiting various enzymes, thereby influencing biological activities. Sulfonamide inhibitors are critical in therapy for bacterial infections and other microorganism-caused diseases. They also find applications as diuretics, carbonic anhydrase inhibitors, and antiepileptics, highlighting their broad utility in medical and pharmaceutical fields (Gulcin & Taslimi, 2018).

Pharmacological Implications

The morpholine moiety, a part of 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, has been extensively studied for its pharmacological significance. Morpholine derivatives exhibit a broad spectrum of pharmacological activities, indicating their potential in developing novel therapeutic agents. These compounds are involved in various pharmacological activities, reflecting their importance in medicinal chemistry and drug design processes (Asif & Imran, 2019).

Environmental Impact and Health Implications

The widespread use of sulfonamides, including those related to 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, has led to their presence in the environment, posing potential risks to human health. These compounds, derived mainly from agricultural activities, can induce changes in microbial populations that may have hazardous health implications. This underscores the importance of understanding and mitigating the environmental impact of such chemicals (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Safety And Hazards

Morpholine-4-sulfonyl chloride is considered a skin and eye irritant, as well as a skin sensitizer . It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c15-14-10-7-8(1-2-9(10)11-12-14)19(16,17)13-3-5-18-6-4-13/h1-2,7,15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTKWKYMHRDNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=NN3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332833
Record name 4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol

CAS RN

571154-96-6
Record name 4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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